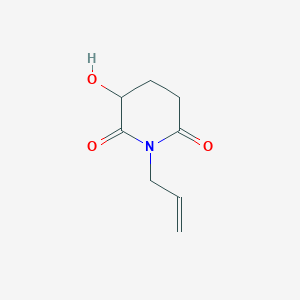

3-Hydroxy-1-prop-2-enylpiperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

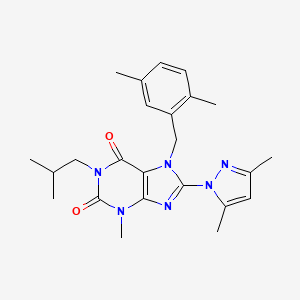

3-Hydroxy-1-prop-2-enylpiperidine-2,6-dione, also known as 1-allyl-3-hydroxypiperidine-2,6-dione, is a chemical compound with the CAS Number: 1823586-53-3 . It has a molecular weight of 169.18 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-allyl-3-hydroxypiperidine-2,6-dione . Its InChI Code is 1S/C8H11NO3/c1-2-5-9-7(11)4-3-6(10)8(9)12/h2,6,10H,1,3-5H2 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties Research has been conducted on the synthesis of new compounds and their potential applications. For example, a study by Pyrko (2021) explored the synthesis of a 10-hydroxydecahydroacridine-1,8-dione derivative, aiming to use it as an indicator for acid-base titration. This environmentally friendly synthesis utilized dimedone, hydroxylamine, and 4-hydroxy-3-methoxybenzoic aldehyde, highlighting the compound's potential as a colorimetric indicator in chemical reactions due to its color change from colorless to pink in base solutions (Pyrko, 2021).

Applications in Organic Chemistry In another study, the properties of N-hydroxy amides, including 1-hydroxypiperazine-2,5-diones, were investigated for their cyclisation rates and spectral data, providing insights into their chemical behavior and potential for creating complex organic molecules (Akiyama et al., 1989). Additionally, Liebscher and Jin (1999) examined 3-ylidenepiperazine-2,5-diones as versatile organic substrates, showcasing their synthesis methods and potential for further chemical transformations, indicating their significance in the synthesis of natural products and analogues (Liebscher & Jin, 1999).

Catalysis and Material Science Khorami and Shaterian (2014) described the use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable solid acid catalyst for synthesizing certain organic compounds, emphasizing green chemistry principles and the importance of sustainable catalysts in organic synthesis (Khorami & Shaterian, 2014).

Direcciones Futuras

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are the core backbone of the CRBN ligand in the design of PROTAC drugs . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention . Future research may focus on the development of novel substituted piperidine-2,6-dione derivatives for various therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of 3-Hydroxy-1-prop-2-enylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.

Mode of Action

This compound interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels .

Biochemical Pathways

The compound’s action on the WIZ protein affects the hemoglobin synthesis pathway . By inducing HbF expression, it ameliorates symptoms in patients with sickle cell disease and β-thalassemia, conditions characterized by abnormal hemoglobin production .

Pharmacokinetics

The compound’s density is predicted to be1.498±0.06 g/cm3 , which may influence its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the amelioration of symptoms in sickle cell disease and β-thalassemia patients . By reducing WIZ protein levels and inducing HbF expression, it can potentially alleviate the severe symptoms associated with these blood disorders .

Propiedades

IUPAC Name |

3-hydroxy-1-prop-2-enylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-5-9-7(11)4-3-6(10)8(9)12/h2,6,10H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYZBKDPOPKNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CCC(C1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (4aS,7aS)-6-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2869815.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2869816.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2869818.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2869819.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2869821.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2869823.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)

![(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2869834.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2869838.png)